1-(4-Methoxybenzyl)-4-methylpiperidine
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Overview
Description
1-[(4-Methoxyphenyl)methyl]-4-methylpiperidine is an organic compound that belongs to the class of piperidines It features a piperidine ring substituted with a 4-methoxyphenylmethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(4-Methoxyphenyl)methyl]-4-methylpiperidine can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzyl chloride with 4-methylpiperidine in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of 1-[(4-methoxyphenyl)methyl]-4-methylpiperidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methoxyphenyl)methyl]-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 4-methylpiperidine.
Substitution: N-alkyl or N-acyl derivatives of 1-[(4-methoxyphenyl)methyl]-4-methylpiperidine.
Scientific Research Applications
1-[(4-Methoxyphenyl)methyl]-4-methylpiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with neurotransmitter receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)methyl]-4-methylpiperidine involves its interaction with molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing physiological processes. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(4-Methoxyphenyl)methyl]-4-phenylpiperidine: Similar structure but with a phenyl group instead of a methyl group.
1-[(4-Methoxyphenyl)methyl]-4-ethylpiperidine: Similar structure but with an ethyl group instead of a methyl group.
1-[(4-Methoxyphenyl)methyl]-4-isopropylpiperidine: Similar structure but with an isopropyl group instead of a methyl group.
Uniqueness: 1-[(4-Methoxyphenyl)methyl]-4-methylpiperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-methoxyphenylmethyl group provides distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
CAS No. |
827333-17-5 |
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Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-methylpiperidine |
InChI |
InChI=1S/C14H21NO/c1-12-7-9-15(10-8-12)11-13-3-5-14(16-2)6-4-13/h3-6,12H,7-11H2,1-2H3 |
InChI Key |
CGMUOLIMMNJJAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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